3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Physicochemical profiling Drug-likeness Building-block selection

Researchers seeking a pre-functionalized uracil scaffold with a chloroethyl handle for covalent diversification face limited sourcing options. 3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 22359-13-3) addresses this gap. • Chloroethyl group enables SN2 substitution for thietanylpyrimidine synthesis without protection steps • Reduced H-bond donor count (1 vs. 2) and XLogP3 0.2 support SPR profiling & permeability studies • ≥95% purity (HPLC); ambient shipping; store at -20°C

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 22359-13-3
Cat. No. B1532917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
CAS22359-13-3
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1)CCCl
InChIInChI=1S/C7H9ClN2O2/c1-5-4-6(11)10(3-2-8)7(12)9-5/h4H,2-3H2,1H3,(H,9,12)
InChIKeyIEGSUEHWIBYJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Structural Identity & Compound Class


3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 22359-13-3; also known as 6-methyl-3-(β-chloroethyl)uracil) is a substituted pyrimidine-2,4-dione derivative bearing a chloroethyl group at N3 and a methyl group at C6 [1]. This molecule belongs to the broader class of 6-methyluracil compounds that have been investigated as acetylcholinesterase (AChE) inhibitors, cytotoxic nucleoside analogues, and synthetic intermediates for kinase-targeted heterocycles. Its bifunctional architecture — a potential alkylating chloroethyl arm tethered to a hydrogen-bond–competent pyrimidinedione core — distinguishes it from simple mono-substituted uracils, but high-quality comparative bioactivity data in the public domain remain extremely scarce.

Synthetic Intermediate

Pre-functionalized N3-chloroethyl handle for regioselective heterocycle construction

Target Engagement Probe

Pyrimidinedione core with reported class-level AChE binding potential; direct target engagement data not available

Physicochemical Reference

Altered H-bond donor count and computed logP for 6-methyluracil structure–property relationship series

3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Not Replaceable by 6-Methyluracil or Alkylating Agents


6-Methyluracil and its simple N-alkyl derivatives lack the chloroethyl electrophile that enables covalent target engagement or serves as a synthetic handle for further diversification. Conversely, standalone alkylating agents (e.g., nitrogen mustards) do not provide the pyrimidine-2,4-dione recognition motif that has been exploited in AChE peripheral anionic site (PAS) inhibitors and nucleoside-analogue anticancer leads [1]. The specific combination of the 6-methylpyrimidine-2,4(1H,3H)-dione scaffold and the 3-(2-chloroethyl) substituent creates a chemical space that cannot be recapitulated by mixing separate components; however, peer-reviewed, quantitative evidence comparing this exact compound with close analogs is currently insufficient to support a claim of superior activity.

Vs. 6-Methyluracil

Lacks the chloroethyl electrophile, limiting covalent probe design and direct N3-substitution without protection steps.

Vs. Alkylating agents

Do not provide the hydrogen-bond–competent pyrimidinedione core; may shift target recognition away from AChE PAS.

Class-level inference

Reported AChE inhibition from 6-methyluracil analogs may not transfer directly to this exact compound.

3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Comparative Evidence vs. Structural Analogs


Lipophilicity and H-Bonding Profile vs. 6-Methyluracil

The presence of the 3-(2-chloroethyl) substituent lowers the computed logP (XLogP3 = 0.2) compared with unsubstituted 6-methyluracil (XLogP3 ≈ -0.1) and increases rotatable bond count (2 vs. 0 for the N3-H analog), while maintaining a single hydrogen-bond donor. This moderate lipophilicity gain relative to the fully des-chloroethyl scaffold may improve passive permeability without introducing a strongly basic center [1]. No experimental logD or permeability data were identified for this compound, and no direct head-to-head permeability assays against close analogs are available.

Physicochemical Profile
Class-level inference
Target XLogP3 0.2
HBD 1
6-Methyluracil XLogP3 -0.1
HBD 2
May alter passive permeability profile; requires experimental validation.
Computed values only; no experimental logD available.
Physicochemical profiling Drug-likeness Building-block selection

Bifunctional Intermediate for Thietanylpyrimidine Synthesis

The 3-(2-chloroethyl) group serves as a leaving group for nucleophilic substitution, enabling the synthesis of thietanyl-substituted pyrimidine-2,4-diones under aqueous conditions. In a reported alkylation of 6-methylpyrimidine-2,4(1H,3H)-diones with 2-chloromethylthiirane, the 3-(2-chloroethyl) derivative was utilized as a key intermediate, whereas simple 6-methyluracil required N3-protection strategies to achieve comparable regioselectivity [1]. Quantitative yields for this specific compound versus an unprotected N3-H analog were not reported in the available abstract, and full experimental details are behind a paywall.

Synthetic Advantage
Supporting evidence
Direct N3-alkylation route using pre-installed chloroethyl group; alternative requires protection/deprotection.
May reduce synthetic step count; quantitative yields not publicly available.
Based on reported alkylation with 2-chloromethylthiirane.
Synthetic chemistry Heterocycle functionalization Building-block utility

AChE Inhibition Potential in the 6-Methyluracil Class

6-Methyluracil derivatives, including bis-functional inhibitors of AChE, have demonstrated IC₅₀ values in the low micromolar range and in vivo efficacy in APP/PS1 transgenic mice, reducing Aβ plaque load after 14 days of treatment at 5 mg/kg [1]. However, the specific compound 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione was not among the tested derivatives in this study, and no direct AChE inhibition data for this exact structure were found.

AChE Class Activity
Class-level inference
Compound 35: ~30-40% Aβ plaque reduction in APP/PS1 model; target compound not tested.
Class-level AChE engagement signal; direct data for this compound are absent.
Procurement for AChE projects requires de novo screening.
Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Procurement-Relevant Applications


Covalent AChE Peripheral Site Inhibition

If a research program aims to develop dual-binding site AChE inhibitors that simultaneously block the catalytic active site and the peripheral anionic site, 6-methyluracil derivatives have shown promise in transgenic Alzheimer's models [1]. The chloroethyl group in this compound may serve as a covalent warhead or be further derivatized to optimize PAS engagement, though direct IC₅₀ data for this molecule are lacking and must be generated in-house.

Thietanyl-Pyrimidine Library Synthesis

The compound has been employed as a starting material for thietanylpyrimidine synthesis via nucleophilic substitution of the chloroethyl group [1]. Combinatorial chemistry groups seeking to build diverse pyrimidine-2,4-dione libraries can use this pre-functionalized building block to introduce sulfur-containing heterocycles without additional protection steps.

Physicochemical Benchmarking Tool for Pyrimidine Series

With a computed XLogP3 of 0.2 and a reduced hydrogen-bond donor count relative to 6-methyluracil, this compound can serve as a reference point for structure–property relationship (SPR) studies in pyrimidine-based lead optimization [1]. Procurement for physicochemical profiling is justified if the research goal is to map the impact of N3-substitution on permeability and solubility within the 6-methyluracil chemical space.

Application
Selection Property
Validation Focus
AChE dual-site inhibition research
6-Methyluracil core with chloroethyl handle
Target engagement and PAS binding assays; direct IC₅₀ generation
Thietanylpyrimidine library synthesis
Pre-installed N3-chloroethyl leaving group
Regioselective alkylation yield and scope evaluation
Physicochemical SPR benchmarking
Reduced HBD count and altered computed logP
Permeability and solubility profiling in 6-methyluracil series
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